8-Bromoguanosine hydrate

RNA Structural Biology Nucleic Acid Folding Biophysics

Standard guanosine analogs fail to enforce the syn conformation critical for RNA folding studies, leading to unstable constructs and unreliable kinetic data. 8-Bromoguanosine hydrate resolves this by preferentially locking the syn glycosidic conformation via C8 bromination. Key differentiators: - RNA hairpin stabilization: ΔΔG° = -0.69 ± 0.15 kcal mol⁻¹; ΔTM = +6.8 ± 1.4 °C; 4.1× faster folding at 37.5°C. - Potent, metabolically stable B cell activator: >100-fold more effective than 8-Br-cGMP; resistant to PNP cleavage and HGPRT salvage. - PNP active-site probe: defines the upper size limit for substrate accommodation, guiding inhibitor design. Supplied as a stable hydrate; ≥97% purity (HPLC); shipped globally for immediate research use.

Molecular Formula C10H16BrN5O7
Molecular Weight 398.17 g/mol
CAS No. 332359-99-6
Cat. No. B1384367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoguanosine hydrate
CAS332359-99-6
Molecular FormulaC10H16BrN5O7
Molecular Weight398.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O
InChIInChI=1S/C10H12BrN5O5.2H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);2*1H2/t2-,4-,5-,8-;;/m1../s1
InChIKeyGQDQASJCTAVAAG-WDIWPRJTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoguanosine Hydrate: RNA Stabilization & Immunostimulation


8-Bromoguanosine hydrate (CAS 332359-99-6), also referred to as 8BrGuo or 8-BrG, is a purine nucleoside derivative of guanosine that incorporates a bromine atom at the C8 position of the guanine base [1]. This halogenation enforces a syn glycosidic conformation, a structural bias that significantly impacts the molecule's behavior in nucleic acid systems and its metabolic processing in biological systems [2][3]. The hydrate form provides a stable, non-anhydrous option for research use, with established solubility in DMSO and aqueous formulations .

8-Bromoguanosine Procurement: Why Substitution Fails


The procurement of 8-bromoguanosine hydrate versus unmodified guanosine, 8-mercaptoguanosine, or other C8-substituted analogs is a critical decision point for researchers. This is because the specific C8 bromination confers unique physicochemical and biological properties that are not replicated by other analogs. These include a distinct syn-conformational bias that alters RNA structure and folding kinetics [1], a resistance to metabolic salvage pathways that ensures its unique intracellular activity [2], and a specific immunostimulatory profile that is distinct from even closely related C8-substituted compounds [3]. The following evidence demonstrates that substituting this compound with a generic alternative will not produce the same experimental outcomes and may invalidate research findings.

Quantitative Evidence for 8-Bromoguanosine Hydrate


RNA Hairpin Stabilization vs. Unmodified Guanosine

The incorporation of a single 8-bromoguanosine residue into an RNA hairpin (gcUUCGgc) confers significant thermodynamic and kinetic stabilization compared to the unmodified guanosine-containing hairpin. This differential stabilization is a direct consequence of the syn-conformational preference of 8-bromoguanosine, which reduces the conformational entropy of the unfolded state and accelerates the folding process [1].

RNA Structural Biology Nucleic Acid Folding Biophysics

Immunoglobulin Secretion Potency vs. 8-Br-cGMP

In assays of B lymphocyte function, 8-bromoguanosine (8BrGuo) acts as a potent inducer of immunoglobulin secretion. Crucially, this activity is not primarily mediated through its conversion to 8-Br-cGMP. Comparative studies show that 8BrGuo is dramatically more effective than its cyclic monophosphate analog on a per-molecule basis [1].

Immunology B Cell Biology Antibody Production

PNP-Mediated Salvage Resistance

Unlike natural nucleosides, 8-bromoguanosine is not a substrate for the salvage pathway mediated by purine nucleoside phosphorylase (PNP). This metabolic resistance is a key differentiating feature that ensures the compound's intracellular stability and activity. The resultant base, 8-bromoguanine, is biologically inactive and is not a substrate for hypoxanthine-guanine phosphoribosyl-transferase (HGPRT) [1][2].

Nucleoside Metabolism Biochemistry Drug Metabolism

Human PNP Active Site Substituent Tolerance

Structural studies on human erythrocytic purine nucleoside phosphorylase (PNP) have precisely defined the stereoelectronic requirements for substrate binding. It has been established that the enzyme's active site can accommodate a C8 substituent of a specific size. A bromine atom at the C8 position is the maximum allowable substituent size that can be tolerated by the enzyme, while larger groups cannot be accommodated [1].

Enzymology Structural Biology Inhibitor Design

Validated Applications of 8-Bromoguanosine Hydrate


RNA Biophysics and Structural Biology

This compound is uniquely suited for studies of RNA folding and structure. Its incorporation into RNA oligonucleotides leads to a demonstrable enhancement in hairpin stability (ΔΔG° = −0.69 ± 0.15 kcal mol⁻¹; ΔTM = +6.8 ± 1.4 °C) and accelerates the folding rate (4.1-fold faster at 37.5 °C) by reducing the conformational entropy of the unfolded state [1]. This makes 8-bromoguanosine hydrate an invaluable tool for probing the energetic and kinetic landscapes of RNA, designing hyper-stable RNA constructs, or stabilizing RNA structures for biophysical analysis [1].

Immunology and B Cell Activation

For research into humoral immunity, 8-bromoguanosine hydrate is a validated and potent B cell activator. It directly induces immunoglobulin secretion with over 100-fold greater efficacy than its analog 8-Br-cGMP on a per-molecule basis [2]. Its activity is not dependent on conversion to cGMP, making it a specific probe for nucleoside-triggered, intracellular signaling pathways in B lymphocytes [2]. This is in contrast to many other lymphocyte activators that signal through surface receptors.

Nucleoside Metabolism and Prodrug Design

The compound serves as a key reference standard and scaffold for studying nucleoside metabolism and designing metabolically stable analogs. Its established resistance to cleavage by purine nucleoside phosphorylase (PNP) and its inability to be salvaged via the HGPRT pathway are fundamental to its sustained intracellular activity [3]. This metabolic profile is a critical benchmark for researchers developing new nucleoside-based drugs, as it demonstrates how a single C8 substitution can dramatically alter a molecule's metabolic fate [3].

Enzymology and Inhibitor Development

Researchers investigating the active site of purine nucleoside phosphorylase (PNP) can use 8-bromoguanosine hydrate as a model substrate and structural probe. The bromine atom at the C8 position defines the upper size limit for a substituent that can be accommodated by the human PNP active site, a crucial piece of structure-activity relationship (SAR) data for designing novel PNP inhibitors [4]. This quantitative structural insight helps guide medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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